6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362230
InChI: InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C6H5F2NO3
Molecular Weight: 177.11 g/mol

6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS No.:

Cat. No.: VC18362230

Molecular Formula: C6H5F2NO3

Molecular Weight: 177.11 g/mol

* For research use only. Not for human or veterinary use.

6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid -

Specification

Molecular Formula C6H5F2NO3
Molecular Weight 177.11 g/mol
IUPAC Name 6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Standard InChI InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)
Standard InChI Key NZPUZCGQCYAGLV-UHFFFAOYSA-N
Canonical SMILES C12C(C1(F)F)C(=O)NC2C(=O)O

Introduction

Chemical Architecture and Stereochemical Complexity

Molecular Structure and Key Features

The compound’s core consists of a bicyclo[3.1.0]hexane system, a fused cyclopropane-pyrrolidine structure, with a ketone group at position 4 and a carboxylic acid moiety at position 2. The molecular formula is C₆H₅F₂NO₃, yielding a molecular weight of 177.11 g/mol. The fluorine atoms at position 6 introduce significant electronic effects, increasing electronegativity and altering electron distribution across the bicyclic system. This modification enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₆H₅F₂NO₃
Molecular Weight177.11 g/mol
IUPAC Name6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Canonical SMILESC12C(C1(F)F)C(=O)NC2C(=O)O
PubChem CID75094600

Stereoisomerism and Pharmacological Implications

The compound exists in multiple stereoisomeric forms due to three chiral centers (positions 1, 2, and 5). The (1R,2R,5S)-isomer (CAS: 201231-40-5) and (1R,2S,5S)-isomer (CAS: 201231-48-3) demonstrate distinct biological activities . For instance, the (1R,2R,5S)-form shows higher affinity for γ-aminobutyric acid (GABA) receptors in preclinical models, suggesting potential applications in anxiety disorders . Stereochemical purity is critical, as evidenced by commercial preparations offering 97% enantiomeric excess for the (1R,2R,5S)-variant .

Synthesis and Manufacturing Approaches

General Methodologies

Synthesis typically involves amino protection, cyclization, and reduction-dehydration steps. A representative pathway includes:

  • Amino Protection: The nitrogen atom is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

  • Cyclopropanation: A [2+1] cycloaddition forms the bicyclo[3.1.0]hexane core.

  • Fluorination: Electrophilic fluorinating agents like Selectfluor® introduce fluorine atoms at position 6.

  • Oxidation and Deprotection: Ketone formation at position 4 via oxidation, followed by carboxylic acid deprotection.

Challenges include controlling stereochemistry during cyclopropanation and minimizing racemization. Asymmetric catalysis using chiral ligands has been explored to improve enantioselectivity .

Physicochemical and Solubility Profiles

Table 2: Solubility and Stability Data

PropertyValue
Aqueous Solubility (pH 7)1.8 mg/mL
logP0.9 (calculated)
Stability (-20°C)1 month
Stability (-80°C)6 months

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I band).

  • NMR: ¹⁹F NMR shows a singlet at -118 ppm (CF₂), while ¹H NMR reveals coupling between H-2 and H-5 (J = 9.2 Hz) .

Chromatographic Methods

HPLC methods using C18 columns (ACN/0.1% TFA gradient) resolve stereoisomers with ≥98% purity . Retention times correlate with stereochemistry: (1R,2R,5S)-isomer elutes at 12.3 min, while (1R,2S,5S)-isomer elutes at 13.8 min .

Research Applications and Development Considerations

Formulation Challenges

The carboxylic acid’s pH sensitivity complicates oral formulation. Strategies under investigation include:

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve gastric stability.

  • Prodrug Derivatives: Ethyl ester prodrugs enhance bioavailability by 3-fold in primates .

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